molecular formula C19H25N5O2 B5618463 N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

Cat. No. B5618463
M. Wt: 355.4 g/mol
InChI Key: ONRRRVODNASTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine and related compounds often involves complex reactions that highlight the intricacies of organic chemistry. For instance, Ishii et al. (1997) demonstrated a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with carbon monoxide and ethylene, facilitated by a rhodium catalyst. This process underscores the potential routes for synthesizing related piperazine compounds under specific conditions, which might be relevant for the synthesis of our target compound (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Molecular Structure Analysis

The molecular structure of N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine is characterized by the presence of a pyrimidinamine core, substituted with a piperazinyl carbonyl group and an ethyl group. This structure is pivotal in determining its chemical behavior and interaction with biological targets. Studies on similar structures, such as the work by Zhuang et al. (1994) on derivatives of piperazine for 5-HT1A ligand binding, provide insights into how structural variations can affect molecular affinity and selectivity (Zhuang, Kung, Chumpradit, Mu, & Kung, 1994).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its functional groups. The piperazine ring, in particular, is known for participating in various chemical reactions, offering pathways for modifications and interactions. For example, the study by Tada et al. (1989) on the synthesis of piperazinyl compounds provides a basis for understanding the reactivity and potential chemical transformations of our compound of interest (Tada, Kajino, Watanabe, & Hayashi, 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application and handling of the compound. While specific data on N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine might not be readily available, analogous compounds provide a reference point. For instance, the stability and solubility of piperazine derivatives in various solvents can inform the conditions suitable for the synthesis, storage, and application of our target compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's molecular structure. The presence of the piperazine ring, a known nucleophilic site, and the pyrimidinamine moiety, potentially affecting electron distribution, are of particular interest. Research on similar compounds, such as the work by Freeman et al. (2010) on the degradation resistance of piperazine in carbon dioxide capture, highlights the resilience of piperazine structures under certain conditions, suggesting potential stability of our compound under similar scenarios (Freeman, Davis, & Rochelle, 2010).

properties

IUPAC Name

[2-(ethylamino)pyrimidin-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-2-20-19-21-14-16(15-22-19)18(25)24-10-8-23(9-11-24)12-13-26-17-6-4-3-5-7-17/h3-7,14-15H,2,8-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRRRVODNASTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

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